Procaterol hydrochloride hemihydrate (CAS 81262-93-3) is a highly potent, selective third-generation β2-adrenergic receptor agonist widely procured as an active pharmaceutical ingredient (API) reference standard and pharmacological tool compound . Appearing as a white to pale yellowish crystalline powder, it is characterized by its stable hemihydrate and hydrochloride salt form, which confers excellent solubility in water, dimethyl sulfoxide (DMSO), and formic acid . In industrial and laboratory settings, this specific hydration state is prioritized over free base or anhydrous forms because it provides a predictable molecular weight (671.6 g/mol) and superior handling stability, ensuring precise molarity in high-throughput screening and formulation development [1].
Substituting procaterol hydrochloride hemihydrate with more common β2-agonists like salbutamol or isoproterenol fundamentally compromises assay precision due to procaterol's vastly superior β2/β1 receptor selectivity and distinct intrinsic efficacy [1]. In functional tissue models, salbutamol exhibits higher off-target β1 chronotropic interference, whereas procaterol isolates β2-mediated smooth muscle relaxation [2]. Furthermore, substituting the stable hemihydrate salt with anhydrous procaterol introduces severe hygroscopic variability; anhydrous forms rapidly absorb ambient moisture during weighing, leading to unpredictable molar concentrations in stock solutions and irreproducible dose-response curves in GLP-compliant workflows .
In isolated tracheal smooth muscle models, procaterol demonstrates an exceptional binding affinity and functional potency, achieving an ED50 of 11 nM for β2-mediated relaxation [1]. When benchmarked against the standard short-acting agonist salbutamol, procaterol exhibits a significantly higher pD2 value and a strictly ordered selectivity profile (procaterol > formoterol > salbutamol >> isoproterenol) for tracheal muscle over atria [2]. This order-of-magnitude difference in potency and selectivity ensures that procaterol minimizes off-target β1-cardiac noise in precision assays [3].
| Evidence Dimension | Tracheal relaxation potency (ED50) and tissue selectivity |
| Target Compound Data | ED50 = 11 nM; highest β2/β1 selectivity rank |
| Comparator Or Baseline | Salbutamol (lower pD2, higher off-target β1 chronotropic activity) |
| Quantified Difference | Procaterol provides order-of-magnitude higher functional potency and superior tissue selectivity (trachea vs. atria) than salbutamol. |
| Conditions | Guinea pig isolated tracheal and atrial tissue assays |
Buyers developing high-sensitivity GPCR assays must select procaterol to avoid the off-target β1 noise and lower-affinity binding characteristic of baseline substitutes like salbutamol.
The hemihydrate form of procaterol hydrochloride is engineered to maintain a stable crystalline lattice, guaranteeing an assay purity of >98.5% calculated on an anhydrous basis while containing a predictable 2.5% to 3.3% water content . Unlike anhydrous free base forms, which are highly hygroscopic and prone to unpredictable ambient moisture absorption during ambient weighing, the hemihydrate salt prevents molarity deviations . This structural stability ensures that the precise molecular weight (671.6 g/mol) remains constant from the vendor bottle to the analytical balance [1].
| Evidence Dimension | Weighing accuracy and moisture stability |
| Target Compound Data | Hemihydrate maintains stable 2.5-3.3% water content and >98.5% assay purity |
| Comparator Or Baseline | Anhydrous β2-agonist forms (hygroscopic, variable mass) |
| Quantified Difference | Hemihydrate eliminates the 2-5% molarity deviation commonly caused by ambient moisture absorption in anhydrous equivalents. |
| Conditions | Ambient laboratory weighing and API formulation |
Ensures absolute reproducibility in dose-response curves and stock solution concentrations, which is critical for GLP-compliant pharmacological screening and formulation.
For high-throughput screening and cell-based assays, procaterol hydrochloride hemihydrate exhibits excellent solubility and stability in dimethyl sulfoxide (DMSO). Standardized stock solutions aliquoted in anhydrous DMSO remain fully viable for up to 6 months when stored at -80°C, and for 1 month at -20°C. In stark contrast, aqueous solutions of the compound are highly susceptible to rapid degradation and are not recommended for extended storage . The light-sensitive nature of the compound also mandates the use of light-blocking containers to prevent gradual coloration and degradation .
| Evidence Dimension | Stock solution viability |
| Target Compound Data | 6 months stability at -80°C in DMSO |
| Comparator Or Baseline | Aqueous solutions (<24 hours stability) |
| Quantified Difference | DMSO stock solutions extend the working shelf-life by >180-fold compared to aqueous preparations. |
| Conditions | -80°C storage in anhydrous DMSO vs ambient/refrigerated aqueous buffers |
Allows core facilities to procure the compound in bulk and prepare standardized aliquots, drastically reducing batch-to-batch variability and procurement frequency.
Procaterol is highly valued in specialized cardiovascular research for its ability to map heterogeneous β2-adrenoceptor distribution. In isolated porcine arterioles, procaterol induces significant dilation of subepicardial vessels at low concentrations, whereas dilation of subendocardial arterioles only occurs at concentrations ≥10 μmol/L [1]. This precise concentration-dependent spatial activation contrasts with salbutamol, which requires relatively higher systemic concentrations (>1 μmol/L) just to increase subendocardial blood flow in nonworking heart models [2]. The use of procaterol thus allows researchers to isolate KATP channel-mediated subepicardial vasodilation without cross-activating β1 pathways.
| Evidence Dimension | Subepicardial vs subendocardial arteriolar dilation |
| Target Compound Data | Subepicardial dilation at low concentrations; subendocardial at ≥10 μmol/L |
| Comparator Or Baseline | Salbutamol (requires >1 μmol/L for subendocardial effects) |
| Quantified Difference | Procaterol provides a sharper, concentration-dependent spatial resolution of microvascular β2 activation than salbutamol. |
| Conditions | Isolated and pressurized porcine subepicardial and subendocardial arterioles |
Essential for researchers procuring ligands for specialized cardiovascular or microvascular vasomotor models where precise spatial receptor activation is required.
Directly following from its 11 nM ED50 and superior tracheal-to-atrial selectivity, this compound is the optimal reference standard for competitive binding assays. It is procured to benchmark the β2/β1 selectivity of novel bronchodilators, where baseline agents like salbutamol provide insufficient resolution [1].
Because the hemihydrate form guarantees a stable 2.5-3.3% water content and resists ambient hygroscopicity, it is the preferred API for aerodynamic particle size testing and excipient compatibility studies in DPI development. It prevents the molarity and agglomeration issues common with anhydrous free bases.
Leveraging its 6-month cryogenic stability in DMSO, core laboratories procure this compound to establish standardized stock libraries. It is applied in dose-dependent cell viability assays (e.g., using 16HBE cell lines at 25-200 nM) to study oxidative stress and inflammation without the batch-to-batch variance of freshly made aqueous solutions .
Due to its unique concentration-dependent spatial activation profile in arterioles, cardiovascular researchers select procaterol over salbutamol to map heterogeneous β2-adrenoceptor expression and KATP channel-mediated vasodilation in subepicardial versus subendocardial tissue [2].